1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one
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Overview
Description
“1’-Benzyl-7-methoxy-spiro[chromane-2,4’-piperidine]-4-one” is a compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of spiro[chromane-2,4’-piperidine] derivatives has been described in previous studies . These compounds were prepared as novel histone deacetylase (HDAC) inhibitors . The goal was to obtain highly potent compounds with good in vitro ADME .
Molecular Structure Analysis
The molecular structure of “1’-Benzyl-7-methoxy-spiro[chromane-2,4’-piperidine]-4-one” is complex, as it is a spiro compound, which means it has two or more rings that share a single atom .
Chemical Reactions Analysis
Piperidine derivatives, including “1’-Benzyl-7-methoxy-spiro[chromane-2,4’-piperidine]-4-one”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Scientific Research Applications
Pharmacophore in Medicinal Chemistry
1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one is recognized as a significant pharmacophore in medicinal chemistry. It forms a structural component in various drugs, drug candidates, and biochemical reagents. Recent advancements in synthesizing spiro[chromane-2,4'-piperidine]-4(3H)-one-derived compounds have emphasized their biological relevance, indicating the potential for developing new biologically active substances with this pharmacophore (Ghatpande et al., 2020).
Histone Deacetylase Inhibition
Spiro[chromane-2,4'-piperidine] derivatives have shown promise as novel histone deacetylase (HDAC) inhibitors. These compounds have been evaluated for their abilities to inhibit nuclear HDACs, demonstrating in vitro antiproliferative activities and favorable in vitro ADME profiles. Certain derivatives exhibit improved in vivo antitumor activity, indicating their potential in cancer therapeutics (Thaler et al., 2012).
Sigma-Receptor Ligands
A series of spiro[chromane-2,4'-piperidine] derivatives have been synthesized and studied for their affinity to σ1- and σ2-receptors. These compounds, including 1'-benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one, have shown high σ1-receptor affinity, making them potential candidates for pharmacological applications related to σ-receptors (Maier & Wünsch, 2002).
G-Protein-Coupled Receptor Agonists
Spiro[chromane-2,4'-piperidine] derivatives have been discovered as potent and orally bioavailable G-protein-coupled receptor 119 agonists. These compounds have shown significant activity in in vivo oral glucose-tolerance tests, suggesting their potential in metabolic disorder treatments (Koshizawa et al., 2018).
Future Directions
The future directions in the research of “1’-Benzyl-7-methoxy-spiro[chromane-2,4’-piperidine]-4-one” and similar compounds could involve further exploration of their synthesis, analysis of their physical and chemical properties, and evaluation of their safety and hazards. Additionally, more research is needed to fully understand their mechanism of action and potential applications in the pharmaceutical industry .
properties
IUPAC Name |
1'-benzyl-7-methoxyspiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-24-17-7-8-18-19(23)14-21(25-20(18)13-17)9-11-22(12-10-21)15-16-5-3-2-4-6-16/h2-8,13H,9-12,14-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVRAAHOJCKZJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CC3(O2)CCN(CC3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467915 |
Source
|
Record name | 1'-Benzyl-7-methoxyspiro[1-benzopyran-2,4'-piperidin]-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one | |
CAS RN |
868361-89-1 |
Source
|
Record name | 1'-Benzyl-7-methoxyspiro[1-benzopyran-2,4'-piperidin]-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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